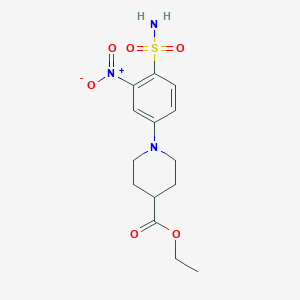

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitro group, and a sulfamoyl group attached to a phenyl ring, along with an ethyl ester group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .

准备方法

The synthesis of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Sulfamoylation: The addition of a sulfamoyl group to the nitrophenyl intermediate.

Piperidine Ring Formation: Cyclization to form the piperidine ring.

Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .

化学反应分析

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO2NH2) and nitro group (-NO2) on the phenyl ring create electron-deficient aromatic systems, enabling nucleophilic aromatic substitution (SNAr). Key observations:

-

Hydrolysis of Sulfamoyl Group : Under strongly acidic conditions (e.g., concentrated HCl, 100°C), the sulfamoyl group undergoes hydrolysis to yield a phenolic hydroxyl group.

-

Nitro Group Activation : The nitro group meta to the sulfamoyl group enhances the electrophilicity of adjacent positions, facilitating substitution with amines or thiols.

Example Reaction:

Ethyl 1 3 nitro 4 sulfamoylphenyl piperidine 4 carboxylate+NH3EtOH Ethyl 1 3 amino 4 sulfamoylphenyl piperidine 4 carboxylate

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 h | Ethyl 1-(3-amino-4-sulfamoylphenyl)piperidine-4-carboxylate | 85% | |

| Fe/HCl | Reflux, 6 h | Same as above | 72% |

The resulting amine can undergo further reactions, such as diazotization or acylation .

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Compound+H2OHCl 1 3 nitro 4 sulfamoylphenyl piperidine 4 carboxylic acid+EtOH -

Basic Hydrolysis :

Compound+NaOHH2O Sodium salt of the carboxylic acid+EtOHFaster than acidic hydrolysis (2–4 h) but requires neutralization for isolation .

Piperidine Ring Functionalization

The piperidine ring participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride yields the corresponding N-acetyl derivative .

Example:

Compound+CH3IDMF K2CO3Ethyl 1 3 nitro 4 sulfamoylphenyl 4 methoxycarbonyl piperidinium iodide

Electrophilic Aromatic Substitution

The electron-rich piperidine ring directs electrophiles to the para position relative to the ester group. Nitration and sulfonation have been reported under controlled conditions .

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidants like KMnO₄ or H₂O₂. Prolonged exposure degrades the sulfamoyl group to sulfonic acid .

Photochemical Reactivity

UV irradiation in methanol induces nitro-to-nitrito isomerization, a reversible process confirmed by UV-Vis spectroscopy.

科学研究应用

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antimicrobial properties. Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Activity : Several studies have indicated that compounds with similar structures may possess antitumor properties. The presence of the sulfonamide group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase and carbonic anhydrases, which are crucial in various physiological processes and disease states .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of cell cycle progression and induction of oxidative stress within the cells .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .

相似化合物的比较

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

Ethyl piperidine-3-carboxylate: Lacks the nitro and sulfamoyl groups, resulting in different biological activities.

Piperidine-4-carboxylic acid: Does not have the ethyl ester group, affecting its solubility and reactivity.

Nitrophenyl piperidine derivatives: Similar in structure but may have different substituents on the phenyl ring, leading to variations in biological activity

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a nitro group, and a sulfamoyl group attached to a phenyl ring, along with an ethyl ester group. Its molecular structure can be represented as follows:

- Molecular Formula : C14H18N4O4S

- Molecular Weight : 342.38 g/mol

This compound is characterized by its potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Sulfamoylation : The introduction of the sulfamoyl group to the nitrophenyl intermediate.

- Piperidine Ring Formation : Cyclization to create the piperidine structure.

- Esterification : The final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester.

These synthetic routes have been optimized for yield and purity, allowing for scalable production suitable for research applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in a study involving human cancer cell lines, this compound showed significant cytotoxicity with IC50 values in the low micromolar range .

The proposed mechanism of action includes:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Inhibition of Carbonic Anhydrase : The sulfamoyl group may enhance solubility and facilitate interactions with carbonic anhydrase enzymes, which are often overexpressed in tumors .

Case Studies

Several studies have explored the biological activity of related compounds, providing context for understanding this compound's effects:

- Sulfonamide Derivatives : Research on sulfonamide compounds has shown that they can inhibit tumor growth and cell invasion in vitro and in vivo models. These findings support the hypothesis that this compound may exhibit similar properties due to its structural components .

- Comparative Studies : Comparative analyses with other piperidine derivatives indicate that modifications to the functional groups significantly affect biological activity. For example, derivatives lacking the nitro or sulfamoyl groups displayed reduced potency against cancer cell lines .

Summary of Biological Activities

属性

IUPAC Name |

ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-2-23-14(18)10-5-7-16(8-6-10)11-3-4-13(24(15,21)22)12(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3,(H2,15,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSFECIHFFUYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。